molecular formula C8H7ClN2O2S B13995529 1-Methyl-1H-indazole-4-sulfonyl chloride

1-Methyl-1H-indazole-4-sulfonyl chloride

Cat. No.: B13995529
M. Wt: 230.67 g/mol
InChI Key: MBKRKGSFKFJYTK-UHFFFAOYSA-N
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Description

1-Methyl-1H-imidazole-4-sulfonyl chloride (CAS: 137049-00-4) is a reactive sulfonyl chloride derivative of imidazole, characterized by a methyl group at the 1-position and a sulfonyl chloride moiety at the 4-position of the heterocyclic ring. Its molecular formula is C₄H₅ClN₂O₂S, with a molecular weight of 180.62 g/mol (calculated). This compound is widely utilized in organic synthesis, particularly in the preparation of sulfonamide derivatives via nucleophilic substitution reactions with amines .

The synthesis typically involves chlorination of the corresponding sulfonic acid precursor or direct sulfonylation of 1-methylimidazole under controlled conditions. For example, analogous procedures involve reacting intermediates like 1-methyl-5-nitroindazole with sulfonylating agents (e.g., SOCl₂) in pyridine, followed by purification via chromatography .

Properties

Molecular Formula

C8H7ClN2O2S

Molecular Weight

230.67 g/mol

IUPAC Name

1-methylindazole-4-sulfonyl chloride

InChI

InChI=1S/C8H7ClN2O2S/c1-11-7-3-2-4-8(14(9,12)13)6(7)5-10-11/h2-5H,1H3

InChI Key

MBKRKGSFKFJYTK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-Methyl-1H-indazole-4-sulfonyl chloride typically involves the sulfonylation of 1-Methyl-1H-indazole. One common method includes the reaction of 1-Methyl-1H-indazole with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 4-position of the indazole ring. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.

In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow processes or the use of alternative sulfonylating agents that offer higher yields and purity.

Chemical Reactions Analysis

1-Methyl-1H-indazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Oxidation and Reduction: While the compound itself is not typically involved in oxidation-reduction reactions, its derivatives can be further oxidized or reduced depending on the functional groups introduced.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid under aqueous conditions.

Common reagents used in these reactions include amines, alcohols, thiols, and bases such as sodium hydroxide for hydrolysis. The major products formed depend on the specific nucleophile used in the substitution reactions.

Scientific Research Applications

1-Methyl-1H-indazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various indazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research into the medicinal applications of indazole derivatives often involves this compound as a key intermediate in the synthesis of drug candidates.

    Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-indazole-4-sulfonyl chloride and its derivatives depends on the specific biological target. Generally, indazole derivatives are known to interact with various enzymes and receptors in the body, modulating their activity. For example, some indazole derivatives inhibit specific kinases involved in cancer cell proliferation, while others may act as antimicrobial agents by disrupting bacterial cell wall synthesis.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 1-methyl-1H-imidazole-4-sulfonyl chloride and its analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Predicted/Experimental Properties
1-Methyl-1H-imidazole-4-sulfonyl chloride 137049-00-4 C₄H₅ClN₂O₂S 180.62 1-Me, 4-SO₂Cl N/A
1-Ethyl-1H-imidazole-4-sulfonyl chloride 137049-01-5 C₅H₇ClN₂O₂S 194.64 1-Et, 4-SO₂Cl MDL: MFCD19662430; PubChem CID:15100266
1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride 1344296-01-0 C₆H₉ClN₂O₂S 208.67 1-Et, 2-Me, 4-SO₂Cl MDL: MFCD19597580
1-(sec-Butyl)-1H-imidazole-4-sulfonyl chloride 1339694-88-0 C₇H₁₁ClN₂O₂S 222.69 1-(sec-Bu), 4-SO₂Cl Density: 1.39 g/cm³; B.p.: 364.5°C; pKa: 0.34

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